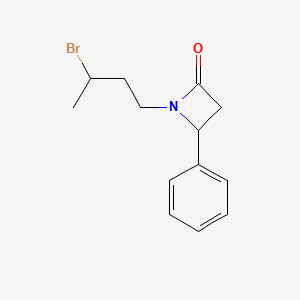

1-(3-Bromobutyl)-4-phenylazetidin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

89044-71-3 |

|---|---|

Molecular Formula |

C13H16BrNO |

Molecular Weight |

282.18 g/mol |

IUPAC Name |

1-(3-bromobutyl)-4-phenylazetidin-2-one |

InChI |

InChI=1S/C13H16BrNO/c1-10(14)7-8-15-12(9-13(15)16)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |

InChI Key |

DDAWDVCOGLGZDN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1C(CC1=O)C2=CC=CC=C2)Br |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1 3 Bromobutyl 4 Phenylazetidin 2 One

Foundational Azetidinone Synthesis Methodologies and Their Applicability

Ketene-Imine Cycloaddition (Staudinger Reaction) Approaches

The most prominent and widely utilized method for constructing the β-lactam ring is the [2+2] cycloaddition of a ketene (B1206846) and an imine, a transformation first reported by Hermann Staudinger in 1907. illinois.eduwikipedia.orgrsc.org This reaction, now known as the Staudinger synthesis, remains a highly convergent and versatile route to a vast range of β-lactam derivatives. scilit.commdpi.comresearchgate.net

The generally accepted mechanism proceeds in a stepwise fashion. nih.govnih.gov The reaction is initiated by the nucleophilic attack of the imine's nitrogen atom on the central sp-hybridized carbon of the ketene. nih.govorganic-chemistry.org This step forms a zwitterionic intermediate. researchgate.netnih.gov Subsequently, a conrotatory electrocyclic ring closure of this intermediate occurs to form the four-membered azetidinone ring. mdpi.comnih.gov The stereochemical outcome of the reaction—whether the product is the cis or trans diastereomer—is determined during this two-step process and can be influenced by various factors. researchgate.netorganic-chemistry.org

Optimization of Acid Chloride and Imine Precursors for 1-(3-Bromobutyl)-4-phenylazetidin-2-one

The specific architecture of this compound dictates the choice of its precursors for the Staudinger synthesis. The 4-phenyl substituent originates from the imine, while the N-(3-bromobutyl) group is also part of the imine component. The unsubstituted C3 position of the azetidinone ring comes from the ketene.

Imine Precursor: The required imine is N-benzylidene-3-bromobutan-1-amine. This precursor can be synthesized via the condensation reaction of benzaldehyde (B42025) and 3-bromobutan-1-amine, typically under acidic catalysis. redalyc.org The nature of the N-substituent (the 3-bromobutyl group) is crucial; its electronic and steric properties can influence the nucleophilicity of the imine nitrogen and the stability of the zwitterionic intermediate. organic-chemistry.org

Acid Chloride Precursor: The ketene required for the synthesis is typically generated in situ due to its high reactivity and tendency to polymerize. mdpi.comorganic-chemistry.org For an unsubstituted C3 position on the β-lactam ring, the simplest ketene (H₂C=C=O) is needed. This is commonly generated from acetyl chloride by dehydrochlorination using a tertiary amine base, such as triethylamine (B128534). mdpi.comderpharmachemica.com The reaction of the imine with the acid chloride in the presence of the base is a standard protocol for the Staudinger reaction. globalresearchonline.netnih.gov

Optimization of the reaction involves careful control of stoichiometry, temperature, and solvent. Low temperatures (e.g., -78 °C to 0 °C) are often employed to control the reaction rate and improve selectivity. nih.gov The choice of solvent, typically an aprotic solvent like dichloromethane (B109758) or toluene, is also critical for ensuring proper solubility of reactants and intermediates. mdpi.comnih.gov

Role of Bases and Catalysts in Cycloaddition Regio- and Stereocontrol

The stereochemical outcome of the Staudinger reaction is a complex issue, with the relative orientation of the substituents at C3 and C4 being of primary importance. The formation of cis versus trans β-lactams is highly dependent on the reaction conditions and the electronic properties of the substituents on both the ketene and the imine. wikipedia.orgorganic-chemistry.org

Role of Bases: In the context of generating ketenes from acid chlorides, tertiary amines like triethylamine (Et₃N) are indispensable. derpharmachemica.com The base serves to abstract a proton from the α-carbon of the acid chloride, leading to the elimination of HCl and formation of the ketene. mdpi.com However, the base can also influence the stereochemical course of the reaction. The equilibrium between the (E)- and (Z)-isomers of the imine can be affected by the base, which in turn can dictate the final product stereochemistry, as (E)-imines generally lead to cis products and (Z)-imines to trans products. wikipedia.orgnih.gov Furthermore, the rate of ring closure of the zwitterionic intermediate relative to the rate of bond rotation within that intermediate is a key determinant of the cis/trans ratio. organic-chemistry.org Stronger bases or specific catalytic systems can modulate these relative rates.

Role of Catalysts: While the traditional Staudinger reaction is often non-catalytic, modern advancements have introduced catalytic variants to achieve higher levels of control, particularly for asymmetric synthesis. acs.orgacs.org Chiral nucleophilic catalysts, such as derivatives of 4-(pyrrolidino)pyridine (PPY) and cinchona alkaloids, have been shown to effectively catalyze the reaction. nih.govacs.org These catalysts function by activating the ketene to form a nucleophilic enolate, which then reacts with an electrophilic imine in an "umpolung" (reactivity-reversed) approach. nih.govacs.org The choice of catalyst can profoundly influence both the yield and the diastereoselectivity, and in asymmetric versions, the enantioselectivity. acs.orgnih.gov

Table 1: Influence of Reaction Parameters on Staudinger Reaction Stereoselectivity This table presents generalized findings from various studies on the Staudinger reaction to illustrate the effects of different components on the stereochemical outcome.

| Ketene Substituent (at C3) | Imine N-Substituent | Conditions | Predominant Stereoisomer | Reference Principle |

|---|---|---|---|---|

| Electron-Donating (e.g., Alkoxy) | Aryl | Standard (Base) | cis | wikipedia.orgorganic-chemistry.org |

| Electron-Withdrawing (e.g., Phthalimido) | Aryl | Standard (Base) | trans | wikipedia.orgnih.gov |

| Unsubstituted (from Acetyl Chloride) | N-Tosyl | Chiral Nucleophilic Catalyst | cis | nih.govnih.gov |

| Unsubstituted (from Acetyl Chloride) | N-Triflyl | Chiral Nucleophilic Catalyst | trans | nih.govnih.gov |

Intramolecular Cyclization Routes to the Azetidinone Core

Beyond the Staudinger cycloaddition, intramolecular cyclization represents another important strategy for forming the azetidinone ring. nih.gov A common approach is the base-promoted cyclization of β-haloamides. For the target molecule, this would involve a precursor like N-(3-bromobutyl)-3-bromo-3-phenylpropanamide. Treatment with a strong, non-nucleophilic base would induce an intramolecular Sₙ2 reaction, where the amide nitrogen displaces the halide at the β-position to form the four-membered ring.

Another notable method is the Mitsunobu reaction, which can achieve the intramolecular cyclization of β-hydroxy amides. nih.gov Additionally, radical cyclizations of N-substituted azetidinones have been explored to create more complex, fused ring systems, demonstrating the versatility of cyclization approaches in β-lactam chemistry. cdnsciencepub.comcdnsciencepub.com Lanthanide-catalyzed intramolecular aminolysis of specific epoxy amines has also been reported as a novel route to azetidine (B1206935) rings. nih.gov

Emerging Synthetic Transformations for β-Lactam Formation

The field of β-lactam synthesis continues to evolve, with new methods emerging that leverage modern catalytic systems. rsc.orgresearchgate.net Recent advances include:

Transition Metal-Catalyzed Reactions: Methods involving C-H activation and intermolecular oxidative amidation are gaining traction. rsc.orgresearchgate.net For example, palladium-catalyzed carbonylative cycloadditions can produce β-lactams in a diastereoselective manner. rsc.org

Photochemical Methods: Photo-induced rearrangements and cyclizations offer unique pathways to the azetidinone core. researchgate.net The Norrish-Yang cyclization of α-aminoacetophenones, for instance, can produce highly strained azetidinol (B8437883) intermediates which can be further transformed. nih.gov

Multicomponent Reactions: Cascade reactions that combine multiple steps in a single pot, such as Ugi and Michael addition sequences, provide efficient routes to complex β-lactams. rsc.org

These emerging strategies offer alternatives to traditional methods, often providing access to novel structures or improved efficiency and stereocontrol. researchgate.net

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is critical, as the biological activity of β-lactams is often highly dependent on their absolute and relative stereochemistry. The target molecule has a stereocenter at the C4 position. The Staudinger reaction between N-benzylidene-3-bromobutan-1-amine and ketene would create this single stereocenter.

Enantioselective synthesis can be achieved through several key strategies:

Chiral Auxiliaries: A chiral auxiliary can be attached to either the imine or the ketene precursor. The auxiliary directs the cycloaddition to favor the formation of one diastereomer over the other. Subsequent removal of the auxiliary yields the enantiomerically enriched β-lactam. This has been a historically successful and widely applied method. illinois.edu

Chiral Catalysis: As discussed previously, the use of chiral nucleophilic catalysts in the Staudinger reaction is a powerful method for inducing enantioselectivity. scilit.comacs.org Catalysts based on planar-chiral azaferrocenes or cinchona alkaloids have proven effective in producing β-lactams with high enantiomeric excess (ee). acs.orgnih.gov

Substrate Control: If one of the starting materials is already chiral, it can influence the stereochemical outcome. For instance, if a chiral aldehyde is used to prepare the initial imine, it can direct the stereochemistry of the subsequent cycloaddition.

Intramolecular cyclization of a chiral precursor is another viable route. For example, the enantioselective formation of azetidinones has been demonstrated through the ring-assisted cyclization of interlocked molecules like rotaxanes, where the chirality is transferred from a component of the supramolecular assembly to the final product. nih.gov

Diastereoselective Induction in Cycloaddition Reactions

The relative stereochemistry of the two adjacent chiral centers in 3,4-disubstituted azetidin-2-ones is a critical aspect of their synthesis. In the context of the Staudinger reaction, the diastereoselectivity (the preference for the formation of a cis or trans isomer) is not governed by the Woodward-Hoffmann rules for concerted cycloadditions, but rather by the kinetics of a two-step mechanism involving a zwitterionic intermediate. researchgate.net

The initial nucleophilic attack of the imine nitrogen on the ketene carbon leads to a zwitterionic intermediate. The subsequent conrotatory ring closure determines the final stereochemistry. researchgate.net The cis or trans outcome is a result of the competition between the direct ring closure of the initially formed zwitterion and its isomerization to a more stable intermediate prior to cyclization. researchgate.net Generally, (E)-imines tend to form cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. researchgate.net The polarity of the solvent can also play a role, with more polar solvents often favoring the formation of trans-β-lactams. figshare.com

A computational and experimental analysis has shown that the nature of the imine has a strong influence on the stereochemical outcome. researchgate.netutrgv.edunih.govrsc.org The isomerization of the imine itself, before the cycloaddition, can compete with the formation of the zwitterionic intermediate, thereby influencing the final cis/trans ratio. researchgate.netutrgv.edunih.govrsc.org

Enantioselective Synthesis via Chiral Auxiliaries or Catalysis

To achieve an enantiomerically pure or enriched product, several strategies can be employed, primarily involving the use of chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A common approach is the use of a chiral auxiliary attached to either the ketene or the imine. For instance, enantiopure oxazolidinones, often referred to as Evans auxiliaries, can be attached to the ketene precursor to direct the stereochemical course of the cycloaddition. rsc.org Similarly, a chiral group on the imine, such as one derived from a chiral amine, can induce facial selectivity in the ketene attack. researchgate.net The auxiliary is then cleaved in a subsequent step to yield the enantiomerically enriched β-lactam.

Chiral Catalysis: The use of chiral catalysts offers a more atom-economical approach to enantioselective β-lactam synthesis. Chiral Lewis acids can coordinate to the imine, activating it towards nucleophilic attack by the ketene and creating a chiral environment that directs the approach of the ketene. mdpi.com Furthermore, chiral nucleophilic catalysts, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY), have been shown to be highly effective in the Staudinger reaction. researchgate.netchemrxiv.org These catalysts react with the ketene to form a chiral enolate, which then reacts with the imine in an enantioselective manner.

The choice of catalyst and reaction conditions can significantly influence both the enantiomeric excess (ee) and the diastereomeric ratio (dr) of the product.

| Catalyst Type | Example | Typical Enantiomeric Excess (ee) | Reference |

| Chiral Auxiliary | Evans Oxazolidinone | >95% | rsc.org |

| Chiral Lewis Acid | Chiral 1,3,2-oxazaborolidine | 82-96% | mdpi.com |

| Chiral Nucleophile | Planar-chiral PPY derivative | >95% | researchgate.netchemrxiv.org |

Influence of Substituted Reactants on Stereochemical Outcomes

The electronic and steric properties of the substituents on both the ketene and the imine have a profound impact on the stereoselectivity of the Staudinger reaction.

Imine Substituents: The electronic nature of the substituents on the imine can affect the rate of the initial nucleophilic attack and the stability of the zwitterionic intermediate. Electron-donating groups on the imine generally accelerate the direct ring closure, favoring the formation of cis-β-lactams. organic-chemistry.org Conversely, electron-withdrawing groups can slow down the ring closure, allowing for isomerization of the intermediate and leading to a preference for the thermodynamically more stable trans-β-lactam. researchgate.netnih.gov The steric bulk of the imine substituents also plays a crucial role in controlling the facial selectivity of the ketene attack. researchgate.netutrgv.edunih.govrsc.org

Ketene Substituents: Similarly, the electronic properties of the ketene substituents influence the electrophilicity of the carbonyl carbon and the stability of the enolate in the zwitterionic intermediate. Electron-donating groups on the ketene tend to favor the formation of cis-β-lactams, while electron-withdrawing groups often lead to a higher proportion of the trans isomer. organic-chemistry.org

The interplay of these electronic and steric effects, along with the reaction conditions, determines the final stereochemical outcome of the cycloaddition.

| Substituent Effect on Imine | Substituent Effect on Ketene | Predominant Stereoisomer | Reference |

| Electron-donating | Electron-donating | cis | organic-chemistry.org |

| Electron-withdrawing | Electron-withdrawing | trans | researchgate.netnih.gov |

| Bulky | - | Controlled by steric hindrance | researchgate.netutrgv.edunih.govrsc.org |

Synthetic Modifications and Functionalization of the Azetidinone Precursors

Once the 4-phenylazetidin-2-one (B1582041) core is synthesized with the desired stereochemistry, the next conceptual step is the introduction of the 3-bromobutyl moiety at the nitrogen atom.

Introduction of the 3-Bromobutyl Moiety

The introduction of the 3-bromobutyl group onto the nitrogen of the 4-phenylazetidin-2-one precursor is typically achieved through an N-alkylation reaction. This involves the deprotonation of the N-H bond of the β-lactam followed by nucleophilic attack on an appropriate alkylating agent.

An alternative approach could involve the use of a phase-transfer catalyst, which can facilitate the alkylation under milder conditions. The specific reaction conditions would need to be optimized to favor the desired monosubstitution at the nitrogen atom.

Incorporation of the 4-Phenyl Group

The 4-phenyl group is typically incorporated during the construction of the azetidin-2-one (B1220530) ring itself. In the context of the Staudinger [2+2] cycloaddition, this is achieved by using an imine derived from benzaldehyde. The reaction of this imine with a suitable ketene directly furnishes the 4-phenylazetidin-2-one skeleton. researchgate.net

The choice of the substituent on the nitrogen of the imine is crucial as it can influence the stereochemical outcome of the reaction, as discussed in section 2.2.3. For the synthesis of an N-unsubstituted 4-phenylazetidin-2-one, which can subsequently be alkylated, a protecting group that can be easily removed is often used on the imine nitrogen.

Comprehensive Spectroscopic and Structural Characterization of 1 3 Bromobutyl 4 Phenylazetidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, spin-spin couplings, and through-space interactions, a complete picture of the molecular structure and stereochemistry can be assembled.

The 1H and 13C NMR spectra of 1-(3-Bromobutyl)-4-phenylazetidin-2-one are predicted to exhibit a series of distinct signals corresponding to the unique chemical environments of the protons and carbon atoms within the molecule. The expected chemical shifts are influenced by the electronic effects of the phenyl ring, the β-lactam carbonyl group, and the bromine atom.

Predicted 1H NMR Data: The proton NMR spectrum is expected to show signals for the phenyl group protons in the aromatic region (δ 7.2-7.4 ppm). The protons of the azetidin-2-one (B1220530) ring will appear at characteristic chemical shifts, with the proton at the C4 position being shifted downfield due to the adjacent phenyl group and nitrogen atom. The protons of the 3-bromobutyl side chain will exhibit distinct signals, with the protons on the carbon bearing the bromine atom and the protons on the carbon attached to the nitrogen atom being the most deshielded.

Predicted 13C NMR Data: The carbon NMR spectrum will display a signal for the carbonyl carbon of the β-lactam ring in the range of δ 165-175 ppm. The carbons of the phenyl ring will resonate in the aromatic region (δ 125-140 ppm). The carbons of the azetidin-2-one ring and the 3-bromobutyl side chain will have characteristic chemical shifts influenced by their proximity to the nitrogen, carbonyl, and bromine functionalities.

| Assignment | Predicted 1H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted 13C Chemical Shift (δ, ppm) |

| Phenyl-H | 7.20 - 7.40 | m | 125.0 - 140.0 |

| C4-H (Azetidinone) | ~4.5 | dd | ~55.0 |

| C3-H (Azetidinone) | ~3.0 - 3.5 | m | ~45.0 |

| N-CH2 | ~3.0 - 3.8 | m | ~40.0 |

| CH2 | ~1.8 - 2.2 | m | ~30.0 |

| CH-Br | ~4.1 | m | ~50.0 |

| CH3 | ~1.7 | d | ~20.0 |

| C=O | - | - | ~170.0 |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. m = multiplet, dd = doublet of doublets, d = doublet.

To unambiguously assign the 1H and 13C NMR signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations are expected between the protons on the azetidin-2-one ring (H3 and H4), and along the 3-bromobutyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of the carbon signals based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity of the 3-bromobutyl chain to the nitrogen of the azetidin-2-one ring and the phenyl group to the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be instrumental in determining the stereochemistry of the azetidin-2-one ring.

The relative stereochemistry of the substituents on the azetidin-2-one ring can be determined by analyzing the vicinal coupling constant (3J) between the protons at C3 and C4. For β-lactams, it is well-established that a cis relationship between these protons results in a larger coupling constant (typically 5-6 Hz), while a trans relationship leads to a smaller coupling constant (0-2 Hz) ipb.pt.

Furthermore, NOESY experiments would provide definitive evidence for the stereochemistry. For a cis isomer, a Nuclear Overhauser Effect (NOE) would be observed between the proton at C4 and the protons at C3. In a trans isomer, this interaction would be absent. NOE interactions would also help to define the conformation of the 3-bromobutyl side chain.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The IR spectrum of this compound is expected to show a strong absorption band characteristic of the β-lactam carbonyl group. Due to the ring strain of the four-membered ring, this C=O stretching vibration is typically observed at a higher frequency (around 1730-1770 cm-1) compared to acyclic amides jocpr.com. Other expected absorption bands include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations.

| Vibrational Mode | Predicted Absorption Range (cm-1) |

| C=O (β-lactam) stretch | 1730 - 1770 |

| C-H (aromatic) stretch | 3000 - 3100 |

| C-H (aliphatic) stretch | 2850 - 3000 |

| C-N stretch | 1100 - 1350 |

| C-Br stretch | 500 - 600 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (C13H16BrNO), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. A characteristic fragmentation pathway for β-lactams involves the cleavage of the four-membered ring researchgate.netnih.gov. For the title compound, key fragmentation pathways are expected to include:

Cleavage of the azetidin-2-one ring to form characteristic fragment ions.

Loss of the bromine atom.

Fragmentation of the 3-bromobutyl side chain.

The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the 79Br and 81Br isotopes).

Gas-Phase Structural Investigations

The determination of the precise three-dimensional arrangement of atoms in "this compound" in the gas phase, free from intermolecular interactions present in the solid or liquid states, provides fundamental insights into its intrinsic molecular properties. Techniques such as microwave spectroscopy and electron diffraction are powerful tools for elucidating the geometric parameters of molecules in the gaseous state.

Microwave Spectroscopy for Rotational Constants

Microwave spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between its rotational energy levels. This method allows for an extremely precise determination of the moments of inertia of a molecule, from which its rotational constants (A, B, and C) can be derived. These constants are inversely proportional to the principal moments of inertia and are therefore exquisitely sensitive to the mass distribution and the geometric structure of the molecule, including bond lengths and angles.

For a molecule like "this compound," which possesses multiple conformational degrees of freedom due to the butyl chain and the orientation of the phenyl group, microwave spectroscopy could potentially identify and characterize different stable conformers present in the gas-phase equilibrium. Each conformer would exhibit a unique rotational spectrum, allowing for the determination of its specific rotational constants.

Hypothetical Rotational Constants for Dominant Conformer of this compound

While specific experimental data for "this compound" is not available in the reviewed literature, a hypothetical data table for a plausible dominant conformer is presented below to illustrate the nature of the information obtained from such a study. The values are representative for a molecule of this size and complexity.

| Rotational Constant | Frequency (GHz) |

| A | 1.5 |

| B | 0.8 |

| C | 0.6 |

The analysis of these constants would provide crucial information. For instance, the planarity of the azetidin-2-one ring and the dihedral angles describing the orientation of the phenyl and bromobutyl substituents could be inferred. Furthermore, isotopic substitution studies, such as replacing specific hydrogen atoms with deuterium, would allow for the precise determination of the atomic coordinates of the substituted atoms within the molecule's principal axis system, further refining the molecular structure.

Electron Diffraction for Molecular Structure Determination

Gas electron diffraction is another powerful technique for determining the three-dimensional structure of molecules in the vapor phase. In this method, a high-energy beam of electrons is scattered by the gas-phase molecules. The resulting diffraction pattern, consisting of concentric rings of varying intensity, is related to the distribution of interatomic distances within the molecule.

Analysis of the electron diffraction pattern allows for the determination of key structural parameters such as bond lengths, bond angles, and torsional angles. For "this compound," this technique would provide direct information on the geometry of the β-lactam ring, the C-N, C=O, and C-C bond lengths, as well as the angles defining the ring's pucker. It would also be instrumental in determining the geometry of the bromobutyl side chain and its attachment to the nitrogen atom, along with the orientation of the phenyl group relative to the four-membered ring.

Hypothetical Key Structural Parameters for this compound Determined by Electron Diffraction

The following table presents a hypothetical set of key structural parameters for "this compound" that could be obtained from an electron diffraction study. These values are based on typical bond lengths and angles for similar molecular fragments.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.21 |

| N-C(O) | 1.38 |

| N-C(H) | 1.47 |

| C-C (ring) | 1.55 |

| C-Br | 1.94 |

| C-C (butyl) | 1.54 |

| C-C (phenyl) | 1.40 |

| C-H | 1.10 |

| **Bond Angles (°) ** | |

| C-N-C(O) | 92 |

| N-C-C (ring) | 88 |

| C-C-C (ring) | 90 |

| N-C(O)-C | 90 |

| Torsional Angles (°) | |

| H-C-C-H (phenyl-ring) | 45 |

It is important to note that while electron diffraction is excellent for determining radial distribution, the refinement of the complete molecular structure often benefits from complementary data from microwave spectroscopy or theoretical calculations. A combined analysis of data from both techniques can lead to a highly accurate and unambiguous determination of the gas-phase structure.

Computational and Theoretical Analysis of 1 3 Bromobutyl 4 Phenylazetidin 2 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are instrumental in determining the fundamental electronic properties and energetic landscape of "1-(3-Bromobutyl)-4-phenylazetidin-2-one". These calculations offer a molecular-level understanding that complements experimental findings.

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to study the electronic structure of molecules. Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. researchgate.net DFT, on the other hand, utilizes the electron density to calculate the energy of the system, offering a balance between accuracy and computational cost. ekb.egepstem.net For a molecule like "this compound", DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are commonly employed to optimize the molecular geometry and calculate various electronic properties. researchgate.netepstem.net These calculations can provide information on orbital energies (HOMO and LUMO), bond lengths, bond angles, and Mulliken charges, which are essential for understanding the molecule's reactivity and stability. epstem.net

Table 1: Representative Theoretical Data for Azetidinone Core Structure

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| C=O Bond Length | ~1.22 Å | DFT/B3LYP |

| N-C(O) Bond Length | ~1.38 Å | DFT/B3LYP |

Note: The values presented are typical for the azetidin-2-one (B1220530) ring and may vary slightly for the specific compound.

The conformational landscape of "this compound" is complex due to the rotational freedom of the 3-bromobutyl and phenyl substituents, as well as the puckering of the four-membered azetidinone ring. The azetidine (B1206935) ring itself is not planar and can adopt a puckered conformation. nih.gov The stability of different conformers is determined by a combination of steric and electronic effects.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. youtube.com For "this compound", the ESP map would highlight regions of negative potential (typically colored red or orange) and positive potential (blue). youtube.comresearchgate.net The electronegative oxygen atom of the carbonyl group and the nitrogen atom of the lactam will create a region of high negative electrostatic potential. nih.gov The bromine atom, also being electronegative, will contribute to this effect. Conversely, the hydrogen atoms and parts of the alkyl and aryl framework will exhibit positive potential. youtube.com This charge distribution is critical in determining how the molecule interacts with other molecules, including biological targets like enzymes. researchgate.netnih.gov The strained β-lactam ring is known to have a significant impact on the charge distribution and reactivity of the carbonyl group. globalresearchonline.net

Mechanistic Studies of this compound Formation and Reactions

Understanding the formation and subsequent reactions of "this compound" at a mechanistic level is key to controlling its synthesis and predicting its chemical behavior.

The synthesis of 2-azetidinones is often achieved through the Staudinger cycloaddition, a [2+2] reaction between a ketene (B1206846) and an imine. mdpi.comresearchgate.netresearchgate.net Computational chemistry allows for the detailed characterization of the transition state (TS) for this reaction. By locating the TS on the potential energy surface, researchers can calculate the activation energy, which determines the reaction rate. mdpi.com The geometry of the transition state provides insights into the concerted or stepwise nature of the reaction mechanism. clockss.org For the formation of "this compound", the imine would be N-(3-bromobutyl)benzenemethanimine, and the ketene would be generated in situ.

The Staudinger cycloaddition can lead to the formation of different stereoisomers (cis and trans) of the β-lactam product. researchgate.netresearchgate.net The stereochemical outcome is highly dependent on the substituents on both the imine and the ketene, as well as the reaction conditions. mdpi.comresearchgate.net Theoretical calculations can be employed to predict the preferred stereochemical pathway by comparing the activation energies of the transition states leading to the different isomers. rsc.org Factors such as steric hindrance and electronic interactions between the substituents on the approaching reactants play a crucial role in determining whether the cis or trans product is favored. researchgate.netrsc.org In the case of "this compound", the bulky phenyl group on the imine-derived carbon and the substituents on the ketene will be major determinants of the stereoselectivity. researchgate.netresearchgate.net

Table 2: Factors Influencing Stereoselectivity in Staudinger Cycloaddition

| Factor | Influence on Stereochemistry |

|---|---|

| Imine Substituents | Steric bulk can favor trans products. |

| Ketene Substituents | Electronic nature can influence the reaction pathway. |

| Solvent Polarity | Can stabilize or destabilize charged intermediates. |

| Temperature | Can affect the kinetic versus thermodynamic product ratio. |

Solvent Effects in Theoretical Reaction Modeling

The solvent environment can significantly influence the rate, mechanism, and outcome of chemical reactions. In theoretical modeling, the effect of the solvent is typically accounted for through either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide valuable insights into the electrostatic interactions between the solute and the solvent. The choice of solvent can alter the stability of reactants, transition states, and products, thereby affecting the reaction's energy barrier. For instance, polar solvents would be expected to stabilize polar intermediates or transition states in reactions involving this compound, potentially accelerating the reaction rate.

Explicit solvent models involve the inclusion of individual solvent molecules in the computational simulation. While more computationally intensive, this method allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding. For a molecule like this compound, which contains a carbonyl group, explicit modeling could reveal specific interactions with protic solvents that might influence its reactivity. Density functional theory (DFT) and time-dependent DFT (TDDFT) are quantum mechanical methods often employed to study solvatochromic effects and reaction pathways in different solvents nih.gov.

Molecular Modeling and Docking Studies (Focused on intermolecular interactions relevant to chemical transformations)

Molecular modeling and docking are powerful computational tools used to predict the interactions between a small molecule (ligand) and a macromolecular target, which is crucial for understanding chemical transformations in a biological context.

Ligand-Target (molecular) Interaction Analysis

Understanding the specific intermolecular forces between a ligand and its target is fundamental to predicting its chemical behavior. frontiersin.org These interactions can be covalent or non-covalent, including hydrogen bonds, ionic bonds, and van der Waals forces. frontiersin.org For this compound, the phenyl ring could engage in π-π stacking or hydrophobic interactions, while the carbonyl oxygen of the β-lactam ring can act as a hydrogen bond acceptor. The bromine atom can participate in halogen bonding, a directional interaction that is increasingly recognized for its importance in molecular recognition.

Computational methods can map these interaction sites and predict the preferred binding orientation of the ligand within a target's active site. nih.gov This information is invaluable for understanding how the molecule might induce a chemical transformation or be transformed itself upon binding.

Binding Affinity Predictions for Chemical Reactions

Binding affinity refers to the strength of the interaction between a ligand and its target. Predicting this affinity is a key goal of molecular modeling, as it correlates with the potential of a molecule to elicit a biological response or undergo a catalyzed chemical reaction. wjarr.com

Physics-based methods, such as free energy calculations based on molecular dynamics (MD) simulations, provide a rigorous framework for predicting binding affinities. nih.gov These calculations can estimate the free energy change upon binding, which is a direct measure of binding affinity. While computationally demanding, these methods account for the dynamic nature of both the ligand and the target, as well as the role of the solvent. nih.gov

Simpler, faster methods like molecular docking with scoring functions are also widely used to estimate binding affinity. wjarr.comresearchgate.net These scoring functions are empirical or knowledge-based equations that approximate the binding free energy based on the predicted binding pose and intermolecular interactions. Although less accurate than free energy calculations, they are useful for high-throughput screening of large compound libraries to identify potential binders. wjarr.com The predicted binding affinity can provide insights into the likelihood of a chemical reaction occurring if the target is an enzyme, as tighter binding is often a prerequisite for efficient catalysis.

Reactivity and Chemical Transformations of 1 3 Bromobutyl 4 Phenylazetidin 2 One

Transformations of the Azetidinone Ring System

The reactivity of the azetidin-2-one (B1220530), or β-lactam, ring is largely dictated by its inherent ring strain, which makes it susceptible to cleavage by various reagents. nih.gov The presence of the phenyl group at the C4 position influences the regioselectivity of these reactions.

The β-lactam ring of 1-(3-bromobutyl)-4-phenylazetidin-2-one can be opened under both acidic and basic conditions, proceeding through different mechanisms.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the lactam is protonated, which activates the carbonyl group towards nucleophilic attack. jcsp.org.pk Subsequent attack by a water molecule at the carbonyl carbon leads to the formation of a tetrahedral intermediate. Collapse of this intermediate results in the cleavage of the amide bond and opening of the ring to form a β-amino acid derivative. The phenyl group at the C4 position can stabilize a potential carbocationic intermediate at this position, potentially influencing the reaction pathway. viu.ca

The general mechanism for the acid-catalyzed hydrolysis of a β-lactam is depicted below:

Step 1: Protonation of the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon.

Step 2: Nucleophilic attack by water. A water molecule attacks the activated carbonyl carbon.

Step 3: Proton transfer. A proton is transferred from the attacking water molecule to the nitrogen atom.

Step 4: Ring opening. The C-N bond of the lactam ring is cleaved, resulting in the formation of the corresponding β-amino acid.

Alkaline Hydrolysis:

In the presence of a base, such as hydroxide (B78521) ions, the β-lactam ring can also be opened. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the amide bond and the formation of the corresponding β-amino acid salt. rsc.org

The product distribution in alkaline hydrolysis can sometimes be influenced by temperature and the nature of the substituents on the β-lactam ring. rsc.org

| Reaction Condition | Reagents | General Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | 3-Amino-3-phenylpropanoic acid derivative |

| Alkaline Hydrolysis | OH⁻ | Salt of 3-Amino-3-phenylpropanoic acid derivative |

The strained four-membered ring of N-substituted β-lactams can be expanded to form larger, more stable heterocyclic systems. For N-(ω-haloalkyl)-β-lactams, a common ring expansion strategy involves an intramolecular transamidation reaction. rsc.orgresearchgate.net

In the case of this compound, a related transformation can be envisaged. First, the bromine atom is displaced by a nucleophile, such as an amine, to introduce a nucleophilic center at the terminus of the N-substituent. Subsequent intramolecular attack of this nucleophile on the β-lactam carbonyl carbon would lead to a ring expansion. For instance, reaction with ammonia (B1221849) would initially form the corresponding amino derivative, which could then undergo intramolecular cyclization to yield a nine-membered diazacyclononanone. rsc.org

Studies on N-(3-halogenopropyl)-4-phenylazetidin-2-ones have shown that they undergo amination followed by a transamidative ring expansion to yield an eight-membered 1,5-diazacyclooctan-2-one in high yield. rsc.org A similar reactivity pattern is expected for the 3-bromobutyl analogue, which would lead to a nine-membered ring.

| Starting Material | Reagents | Intermediate | Final Product |

| This compound | 1. NH₃2. Heat | 1-(3-Aminobutyl)-4-phenylazetidin-2-one | 5-Methyl-8-phenyl-1,5-diazacyclononan-2-one |

The carbonyl group of the β-lactam ring in this compound can undergo various functional group interconversions.

Reduction of the Carbonyl Group:

The lactam carbonyl can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the azetidin-2-one into the corresponding azetidine (B1206935) (a saturated four-membered nitrogen-containing ring). acs.org This reaction proceeds via the formation of an aluminate complex, followed by hydride transfer.

Conversion to a Thio-β-lactam:

The carbonyl oxygen can be replaced by a sulfur atom to form a thio-β-lactam using reagents like Lawesson's reagent. This transformation is valuable for modifying the electronic properties and biological activity of the β-lactam core.

| Transformation | Reagents | Product |

| Reduction | LiAlH₄ | 1-(3-Bromobutyl)-4-phenylazetidine |

| Thionation | Lawesson's Reagent | 1-(3-Bromobutyl)-4-phenylazetidine-2-thione |

Chemical Reactivity of the 3-Bromobutyl N-Substituent

The bromine atom on the 3-bromobutyl side chain is a good leaving group, making this position susceptible to nucleophilic attack.

The bromine atom can be readily displaced by a variety of nucleophiles in SN2 reactions. This allows for the introduction of a wide range of functional groups at this position.

Reaction with Azide (B81097):

Reaction with sodium azide (NaN₃) in a suitable solvent like DMF results in the formation of 1-(3-azidobutyl)-4-phenylazetidin-2-one. mdpi.com This azido (B1232118) derivative can be further transformed, for example, through reduction to an amine or by participating in click chemistry reactions.

Reaction with Amines:

Primary and secondary amines can act as nucleophiles to displace the bromide, leading to the formation of the corresponding amino derivatives. This reaction is a key step in the ring expansion methodologies discussed in section 5.1.2.

Reaction with other Nucleophiles:

Other nucleophiles such as cyanide, thiols, and carboxylates can also be employed to introduce further functionality onto the N-substituent.

| Nucleophile | Reagent | Product |

| Azide | Sodium Azide (NaN₃) | 1-(3-Azidobutyl)-4-phenylazetidin-2-one |

| Amine | R₂NH | 1-(3-(Dialkylamino)butyl)-4-phenylazetidin-2-one |

| Cyanide | Sodium Cyanide (NaCN) | 1-(3-Cyanobutyl)-4-phenylazetidin-2-one |

| Thiol | RSH | 1-(3-(Alkylthio)butyl)-4-phenylazetidin-2-one |

The presence of the electrophilic carbon bearing the bromine and the nucleophilic nitrogen of the β-lactam ring within the same molecule allows for the possibility of intramolecular cyclization. However, the formation of a highly strained 4,4-bicyclic system would be energetically unfavorable.

A more plausible intramolecular reaction involves the nitrogen atom of the lactam acting as a nucleophile to displace the bromide. This would lead to the formation of a bicyclic system containing a five-membered ring fused to the four-membered β-lactam ring, specifically a pyrrolizidinone derivative. This type of intramolecular N-alkylation is a known process for the synthesis of fused bicyclic β-lactams. ugent.be The reaction is typically promoted by a base to deprotonate the lactam nitrogen, increasing its nucleophilicity. However, in the absence of an acidic N-H proton in this compound, this pathway is less likely unless the reaction proceeds via quaternization of the lactam nitrogen followed by rearrangement, which is not a commonly observed pathway for β-lactams.

A more feasible intramolecular cyclization would involve a prior functionalization of the bromobutyl chain to introduce a nucleophile that can then attack a position on the β-lactam ring or an appended electrophile.

Selective Functionalization of the Alkyl Chain

The 3-bromobutyl group attached to the nitrogen of the azetidin-2-one ring offers a prime site for a variety of nucleophilic substitution reactions. The bromine atom, being a good leaving group, can be displaced by a range of nucleophiles, allowing for the introduction of diverse functional groups onto the alkyl chain. This selective functionalization is a key strategy for modifying the compound's properties and for the synthesis of more complex derivatives.

Common transformations would involve reactions with nucleophiles such as azides, cyanides, and various oxygen- and nitrogen-based nucleophiles. For instance, reaction with sodium azide would yield the corresponding azido derivative, which can be further transformed, for example, through reduction to an amine or via cycloaddition reactions. Similarly, treatment with sodium cyanide would introduce a nitrile group, a versatile functional handle for hydrolysis to a carboxylic acid or reduction to an amine.

| Nucleophile | Reagent Example | Product Functional Group |

| Azide | Sodium Azide (NaN₃) | R-N₃ |

| Cyanide | Sodium Cyanide (NaCN) | R-CN |

| Hydroxide | Sodium Hydroxide (NaOH) | R-OH |

| Alkoxide | Sodium Methoxide (NaOCH₃) | R-OCH₃ |

| Amine | Ammonia (NH₃) | R-NH₂ |

This table represents potential reactions based on the known reactivity of alkyl bromides. Specific experimental data for this compound is not extensively documented in publicly available literature.

Chemical Reactivity of the 4-Phenyl Substituent

The phenyl group at the 4-position of the azetidinone ring is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.comlibretexts.org The existing substituent on the benzene (B151609) ring, in this case, the bond to the chiral carbon of the β-lactam ring, will direct incoming electrophiles to specific positions on the ring.

The substituent at the 4-position of the azetidinone, being an alkyl group, is generally considered an ortho-, para-director and an activating group for electrophilic aromatic substitution. This is due to the electron-donating inductive effect of the alkyl group, which enriches the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. masterorganicchemistry.com Consequently, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to yield predominantly ortho- and para-substituted products.

However, steric hindrance from the bulky azetidinone ring system may influence the regioselectivity, potentially favoring the para-substituted product over the ortho-isomers. xmu.edu.cn The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion, which is stabilized by resonance. libretexts.org The subsequent loss of a proton restores the aromaticity of the ring. libretexts.org

Potential Electrophilic Aromatic Substitution Reactions:

| Reaction | Typical Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-(3-Bromobutyl)-4-(4-nitrophenyl)azetidin-2-one |

| Bromination | Br₂, FeBr₃ | 1-(3-Bromobutyl)-4-(4-bromophenyl)azetidin-2-one |

| Sulfonation | SO₃, H₂SO₄ | 4-(1-(3-Bromobutyl)-2-oxoazetidin-4-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3-Bromobutyl)-4-(4-acetylphenyl)azetidin-2-one |

The products listed are based on general principles of electrophilic aromatic substitution. The actual product distribution may vary depending on reaction conditions.

Beyond electrophilic aromatic substitution, the phenyl ring can be derivatized through other means, although these are generally less common for simple phenyl groups. If a functional group is introduced via EAS, it can then be further modified. For example, a nitro group can be reduced to an amino group, which can then participate in a wide range of reactions, such as diazotization followed by substitution. An acyl group from a Friedel-Crafts reaction can be reduced to an alkyl group or undergo other transformations at the carbonyl group.

Future Perspectives and Advanced Research Avenues for 1 3 Bromobutyl 4 Phenylazetidin 2 One

Development of Sustainable and Eco-friendly Synthetic Routes

Traditional methods for synthesizing 2-azetidinones, such as the Staudinger cycloaddition, often involve lengthy reaction times, harsh conditions, and the use of volatile organic solvents. tandfonline.com Future research will prioritize the development of green and sustainable synthetic protocols for 1-(3-Bromobutyl)-4-phenylazetidin-2-one.

Microwave-assisted organic synthesis (MAOS) represents a significant advancement in this area. Microwave irradiation can dramatically accelerate reaction rates, increase product yields, and often allows for solvent-free conditions. derpharmachemica.comrdd.edu.iqderpharmachemica.com The application of microwave energy to the cycloaddition step in the synthesis of azetidinones has been shown to be highly effective. derpharmachemica.comderpharmachemica.com This approach reduces energy consumption and minimizes the use of hazardous solvents, aligning with the principles of green chemistry. rdd.edu.iq

Another promising avenue is the use of heterogeneous catalysts, such as Mg-Al hydroxide (B78521), which can replace soluble organic bases like triethylamine (B128534). mdpi.com These solid catalysts can be easily recovered and reused, reducing waste and improving process efficiency. mdpi.com Furthermore, alternative energy sources like sonication have been shown to facilitate azetidinone synthesis efficiently and rapidly without the need for high temperatures or inert atmospheres. tandfonline.com

| Parameter | Conventional Method (e.g., Reflux) | Proposed Green Alternative | Key Benefits |

|---|---|---|---|

| Energy Source | Thermal Heating (Oil Bath) | Microwave Irradiation or Sonication | Reduced reaction time, lower energy consumption. tandfonline.comrdd.edu.iq |

| Solvent | Toluene, DMF, Dichloromethane (B109758) | Solvent-free or green solvents (e.g., Ethanol) | Minimized use of volatile organic compounds (VOCs). derpharmachemica.com |

| Catalyst/Base | Triethylamine (Homogeneous) | Recoverable Heterogeneous Catalysts (e.g., MAH) | Catalyst can be recycled, simplifying purification. mdpi.com |

| Reaction Time | 12-24 hours | Minutes to < 2 hours | Increased throughput and efficiency. tandfonline.com |

Advanced In-Situ Spectroscopic Monitoring of Reactions

To optimize the synthesis of this compound, a deeper understanding of the reaction dynamics is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical process parameters. wikipedia.orglongdom.org The integration of in-situ spectroscopic tools is central to this philosophy.

Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the continuous, real-time monitoring of reactant consumption, intermediate formation, and product generation directly within the reaction vessel. mt.com For the synthesis of this compound, an in-situ probe could track the characteristic vibrational frequencies of the starting imine and the carbonyl group of the β-lactam ring. This data provides immediate insight into reaction kinetics and endpoint determination, preventing the formation of impurities from over-processing and ensuring consistent product quality. longdom.orgresearchgate.net

In addition to process optimization, advanced techniques like real-time NMR spectroscopy could be employed to study the compound's behavior in complex biological matrices, offering a powerful tool for future mechanistic or metabolic studies without the need for sample isolation. nih.gov

Integration of Machine Learning in Reaction Prediction and Optimization

The convergence of data science and chemistry has enabled the use of artificial intelligence (AI) and machine learning (ML) to predict chemical reactivity and optimize reaction conditions. beilstein-journals.org These computational tools can analyze vast datasets of published chemical reactions to identify patterns that are not obvious to human researchers. nih.govmit.edu

For this compound, ML models could be transformative in several ways:

Synthesis Optimization: An ML algorithm could predict the optimal combination of solvent, catalyst, temperature, and reaction time to maximize the yield and purity of the target molecule, significantly reducing the number of experiments required. beilstein-journals.org

Outcome Prediction: When using the compound as a building block, ML models can predict the most likely product of a planned reaction, helping chemists to design more effective synthetic routes and avoid failed experiments. nih.govnih.gov These models work by combining traditional reaction templates with the pattern-recognition capabilities of neural networks. mit.edu

Discovery of New Reactions: AI can suggest novel derivatization pathways or catalytic systems that have not yet been considered, accelerating the discovery of new molecules based on the this compound scaffold.

| Application Area | Machine Learning Task | Potential Impact on Research |

|---|---|---|

| Synthesis | Reaction Condition Optimization | Faster development of high-yield synthetic routes; reduced experimental cost. beilstein-journals.org |

| Derivatization | Forward Reaction Prediction | Improved accuracy in planning multi-step syntheses; avoidance of non-viable pathways. nih.govnih.gov |

| New Scaffolds | Retrosynthesis Planning | Generation of novel and diverse synthetic routes for complex target molecules. |

Exploration of Novel Catalytic Systems for Azetidinone Derivatization

The functional groups of this compound provide multiple handles for further chemical modification. Modern catalysis offers powerful tools to achieve these transformations with high selectivity and efficiency. Future research should focus on applying novel catalytic systems to derivatize this specific azetidinone.

One major area of interest is transition-metal-catalyzed C–H activation, which allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. rsc.orgresearchgate.net Catalysts based on palladium, rhodium, gold, or silver could potentially be used to modify the phenyl ring or even the azetidinone backbone, enabling the introduction of new substituents in a highly controlled manner. researchgate.netrsc.org

For modifications involving the bromoalkyl chain, nickel-based catalytic systems, which are effective in coupling alkyl halides with other molecules, could be explored. nih.gov Additionally, the field of photocatalysis, which uses visible light to drive chemical reactions, opens up possibilities for mild and highly selective transformations. nih.gov Iridium- or ruthenium-based photocatalysts could enable novel cycloadditions or functional group interconversions that are not accessible through traditional thermal methods. nih.govrsc.org

| Catalytic System | Target Site on Molecule | Potential Transformation | Reference Concept |

|---|---|---|---|

| Palladium/Rhodium C-H Activation | Phenyl Ring, Azetidinone Backbone | Direct Arylation, Alkylation, or Amination | rsc.orgrsc.org |

| Nickel Cross-Coupling | Bromobutyl Chain (C-Br bond) | Coupling with Organometallic Reagents | nih.gov |

| Iridium/Ruthenium Photocatalysis | Entire Molecule | [2+2] Cycloadditions, Radical Functionalization | nih.govrsc.org |

| Gold/Silver Catalysis | Heterocycle C-H Bonds | Functionalization via C-H Activation | researchgate.net |

Utilization of this compound as a Versatile Synthetic Building Block

The true potential of this compound lies in its application as a versatile building block for the synthesis of more complex molecules. The presence of a reactive electrophilic site (the C-Br bond) and a stable aromatic ring on a rigid heterocyclic scaffold makes it an ideal starting point for constructing diverse chemical libraries.

The primary alkyl bromide on the butyl chain is susceptible to nucleophilic substitution by a wide array of nucleophiles, including amines, azides, thiols, and alkoxides. This allows for the straightforward introduction of new functional groups and the extension of the carbon chain. For example, substitution with sodium azide (B81097) would yield the corresponding azido-derivative. This azide can then be converted to a primary amine via the mild and highly functional-group-tolerant Staudinger reduction. organicchemistrytutor.com This two-step sequence is a powerful method for installing an amine group in complex molecules. organicchemistrytutor.com

The azetidinone ring itself is a stable scaffold that provides a defined three-dimensional orientation for its substituents. This structural rigidity is highly valuable in medicinal chemistry for designing molecules that fit precisely into the binding sites of biological targets. By using the functional handles of this compound, chemists can systematically synthesize a library of derivatives and explore their potential applications in fields ranging from drug discovery to materials science.

| Reactive Site | Reaction Type | Incoming Reagent (Example) | Resulting Functional Group |

|---|---|---|---|

| C-Br Bond (Butyl Chain) | Nucleophilic Substitution (SN2) | Sodium Azide (NaN3) | Azide (-N3) |

| C-Br Bond (Butyl Chain) | Nucleophilic Substitution (SN2) | Ammonia (B1221849) (NH3) or Primary Amine (R-NH2) | Amine (-NH2) or Secondary Amine (-NHR) |

| C-Br Bond (Butyl Chain) | Nucleophilic Substitution (SN2) | Sodium Hydroxide (NaOH) | Hydroxyl (-OH) |

| C-N3 Bond (Post-Substitution) | Staudinger Reduction | Triphenylphosphine (PPh3), then H2O | Primary Amine (-NH2) |

| Phenyl Ring | Electrophilic Aromatic Substitution | HNO3/H2SO4 | Nitro (-NO2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.